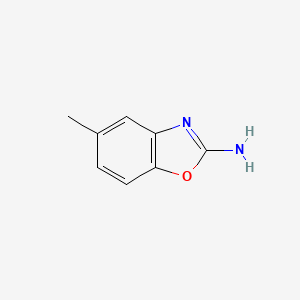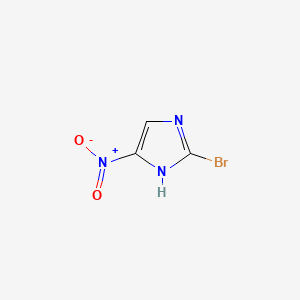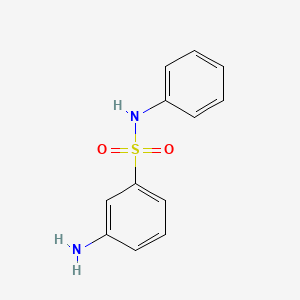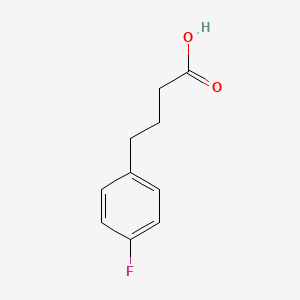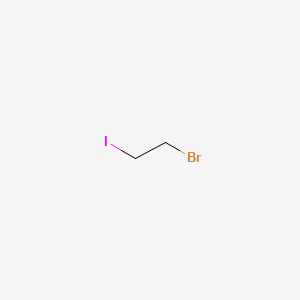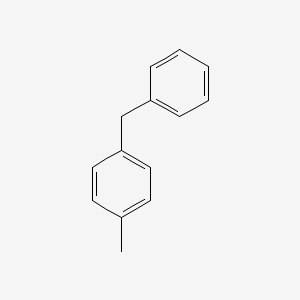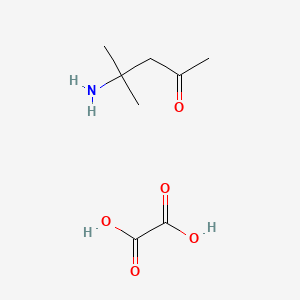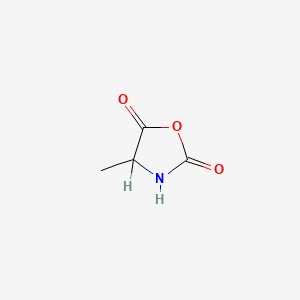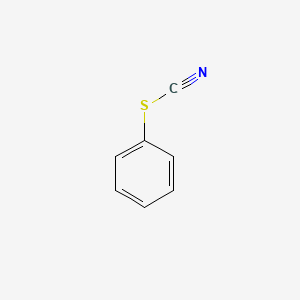
Tiocianato de fenilo
Descripción general
Descripción
Phenyl thiocyanate is an organic compound with the chemical formula C₆H₅SCN. It belongs to the class of organic thiocyanates, which are characterized by the presence of the thiocyanate functional group (R-S-C≡N). This compound is an isomer of phenyl isothiocyanate, where the sulfur atom is bonded to the phenyl group, and the nitrogen atom is bonded to the carbon atom of the thiocyanate group . Phenyl thiocyanate is a valuable building block in organic synthesis, allowing access to various sulfur-containing functional groups and scaffolds .
Aplicaciones Científicas De Investigación
Phenyl thiocyanate has several applications in scientific research:
Mecanismo De Acción
Target of Action
Phenyl thiocyanate is an organic compound containing the functional group RSCN, where the organic group is attached to sulfur . It is a valued building block that allows access to various sulfur-containing functional groups and scaffolds . .
Mode of Action
Phenyl thiocyanate has been used in the synthesis of isothiocyanates via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen . The phenyl thiocyanate moiety was found to selectively inhibit Sirt1, a NAD+ dependent lysine deacetylase .
Biochemical Pathways
It’s worth noting that thiocyanates, in general, have been found to inhibit carcinogen metabolism by drug-metabolizing enzymes .
Pharmacokinetics
It’s worth noting that phenyl isothiocyanate, an isomer of phenyl thiocyanate, has been extensively studied as a chemopreventive agent . It has linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . Its metabolism is reversible and hepatic elimination is capacity-limited .
Result of Action
It’s worth noting that isothiocyanates, in general, have been found to induce apoptosis of cancer cells, inhibit cell cycle, and have anti-cancer potential .
Action Environment
The action of phenyl thiocyanate can be influenced by various environmental factors. For instance, the synthesis of isothiocyanates using phenyl thiocyanate was carried out under the protection of nitrogen . This suggests that the presence of certain gases in the environment could potentially influence the compound’s action.
Análisis Bioquímico
Biochemical Properties
Phenyl thiocyanate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. One notable interaction is with Sirtuin 1 (Sirt1), a NAD+ dependent lysine deacetylase. Phenyl thiocyanate has been found to selectively inhibit Sirt1 with an IC50 of 13 μM . This inhibition is crucial as Sirt1 is associated with various diseases, including cancer, and its inhibition can impact DNA repair processes and tumor suppressor protein regulation.
Cellular Effects
Phenyl thiocyanate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, phenyl thiocyanate has been shown to inhibit migration and colony formation, as well as induce hyperacetylation of Sirt1 targets such as p53 and H3 . These effects suggest that phenyl thiocyanate can modulate cell function and potentially serve as an anti-cancer agent.
Molecular Mechanism
At the molecular level, phenyl thiocyanate exerts its effects through binding interactions with biomolecules. The thiocyanate group is key for the selectivity and affinity towards Sirt1, leading to enzyme inhibition . This inhibition results in changes in gene expression and impacts cellular processes such as DNA repair and tumor suppression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl thiocyanate can change over time Its stability and degradation are important factors to considerStudies have indicated that phenyl thiocyanate can maintain its inhibitory effects on Sirt1 over extended periods .
Dosage Effects in Animal Models
The effects of phenyl thiocyanate vary with different dosages in animal models. Higher doses of phenyl thiocyanate have been associated with increased inhibition of Sirt1, but also with potential toxic effects. It is important to determine the threshold levels at which phenyl thiocyanate remains effective without causing adverse effects .
Transport and Distribution
Within cells and tissues, phenyl thiocyanate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The transport mechanisms of phenyl thiocyanate are crucial for its bioavailability and effectiveness .
Subcellular Localization
Phenyl thiocyanate’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct phenyl thiocyanate to specific compartments or organelles, impacting its activity and function. Understanding the subcellular localization of phenyl thiocyanate is essential for elucidating its mechanism of action .
Métodos De Preparación
Phenyl thiocyanate can be synthesized through several methods:
Reaction with Alkyl Halides: One common method involves the reaction of alkyl halides with alkali thiocyanates in aqueous media.
Sandmeyer Reaction: Aryl thiocyanates, including phenyl thiocyanate, can be produced by the Sandmeyer reaction, which involves combining copper(I) thiocyanate with diazonium salts.
Thiocyanogenation: This method involves the reaction of thiocyanogen with electron-rich aromatic substrates to produce aryl thiocyanates.
Análisis De Reacciones Químicas
Phenyl thiocyanate undergoes various chemical reactions:
Hydrolysis: It can be hydrolyzed to form thiocarbamates in the Riemschneider thiocarbamate synthesis.
Electrochemical Reduction: This process typically converts thiocyanates to thioates and cyanide, although sometimes it can replace the thiocyanate group with hydride.
Isomerization: Phenyl thiocyanate can isomerize to phenyl isothiocyanate, especially under certain conditions.
Comparación Con Compuestos Similares
Phenyl thiocyanate is similar to other organic thiocyanates and isothiocyanates:
Phenyl Isothiocyanate: An isomer of phenyl thiocyanate, where the sulfur and nitrogen atoms are bonded differently.
Methyl Thiocyanate: The simplest organic thiocyanate, with a methyl group instead of a phenyl group.
Allyl Thiocyanate: Another organic thiocyanate with an allyl group, known for its rapid isomerization to allyl isothiocyanate.
Phenyl thiocyanate is unique due to its specific structural arrangement and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
phenyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c8-6-9-7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCDJKQYFBEAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200868 | |
| Record name | Thiocyanic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5285-87-0 | |
| Record name | Thiocyanic acid, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5285-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (phenylsulfanyl)formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


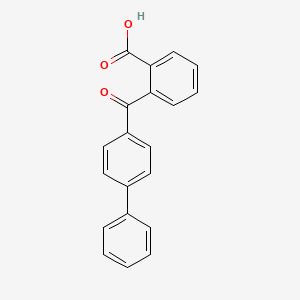
![5-Bromobenzo[d]oxazol-2-amine](/img/structure/B1265483.png)
